N-hexanoyl-L-Homoserine lactone-d3
CAS No.:
Cat. No.: VC0199084
Molecular Formula: C10H12D3NO3
Molecular Weight: 200.3
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12D3NO3 |
---|---|
Molecular Weight | 200.3 |
Standard InChI | InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 |
Standard InChI Key | ZJFKKPDLNLCPNP-TUWYYBGVSA-N |
SMILES | O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-hexanoyl-L-Homoserine lactone-d3 belongs to the N-acyl-homoserine lactone (AHL) family, differing from the non-deuterated form by containing three deuterium atoms at the terminal carbon position of the hexanoyl chain. This modification maintains the same biological functionality while providing distinct spectroscopic properties essential for analytical applications.
The compound consists of a homoserine lactone ring connected to a hexanoyl chain through an amide bond. The distinguishing feature is the three deuterium atoms replacing hydrogen atoms at the terminal methyl group (C-6 position) .
Physical and Chemical Properties
N-hexanoyl-L-Homoserine lactone-d3 has several key physical and chemical properties that make it valuable for research applications, as summarized in Table 1:
*Note: Property derived from non-deuterated analog
SMILES Notation
The SMILES notation for N-hexanoyl-L-Homoserine lactone-d3 is:
[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O
Biological Activity and Mechanism of Action
Role in Quorum Sensing
N-hexanoyl-L-Homoserine lactone-d3 mimics the biological function of natural N-hexanoyl-L-Homoserine lactone, a signaling molecule involved in bacterial quorum sensing. Quorum sensing represents a regulatory system that enables bacteria to control gene expression in response to increasing cell density .
The mechanism involves:
-
Production and release of the signaling molecules
-
Accumulation of these molecules as bacterial population increases
-
Detection of threshold concentrations by specific bacterial receptors
-
Activation of target gene expression when threshold is reached
As an autoinducer, N-hexanoyl-L-Homoserine lactone-d3 interacts with specific receptors within bacterial cells, triggering a series of molecular events that ultimately lead to coordinated gene expression. This molecule can regulate various bacterial behaviors, including virulence factor production, biofilm formation, and other cooperative activities .
Applications in Research
Use as Internal Standard
N-hexanoyl-L-Homoserine lactone-d3 serves primarily as an internal standard for the quantification of C6-HSL by gas chromatography (GC) or liquid chromatography (LC) coupled mass spectrometry. The presence of three deuterium atoms provides a distinct mass shift from the non-deuterated molecule while maintaining nearly identical chromatographic properties, making it ideal for quantitative analysis .
In research studies, a known amount of N-hexanoyl-L-Homoserine lactone-d3 is added to samples before extraction and analysis. For example, researchers have added 400 picomoles of deuterated C6-HSL to 10 ml of culture supernatant as an internal standard for acyl-HSL extraction and subsequent analysis .
Quorum Sensing Studies
The compound is extensively used in quorum sensing research, which has diverse applications including:
-
Regulation of virulence in bacterial infections
-
Prevention of infections in general and in specific conditions like cystic fibrosis
-
Reduction of slime and biofilm formation in commercial agriculture and aquaculture
-
Prevention of food spoilage
Stability and Environmental Fate
The stability of N-hexanoyl-L-Homoserine lactone-d3 mirrors that of its non-deuterated counterpart. Studies with N-hexanoyl-L-homoserine lactone have shown that the compound is sensitive to alkaline pH, with degradation being temperature-dependent. The half-life varies depending on environmental conditions and presence of degrading enzymes .
In plant environments, the disappearance of N-hexanoyl-L-homoserine lactone varies significantly:
-
Rapid degradation occurs at the root systems of legume plants like clover or Lotus
-
Slow or negligible degradation happens at the root systems of monocots like wheat or corn
-
The degradation appears to be enzymatic in nature and is temperature-dependent
Comparison with Similar Compounds
N-hexanoyl-L-Homoserine lactone-d3 shares structural similarities with various other acyl-homoserine lactones used in bacterial communication. Table 2 presents a comparison with related compounds:
Research has demonstrated that N-(3-hydroxyhexanoyl)-HSL serves as the biologically relevant signal molecule in several Pseudomonas species, including P. chlororaphis strain 30-84, despite earlier reports suggesting N-hexanoyl-HSL as the primary signal .
These commercial sources provide N-hexanoyl-L-Homoserine lactone-d3 primarily for research applications, particularly as internal standards for mass spectrometry analysis and for quorum sensing studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume